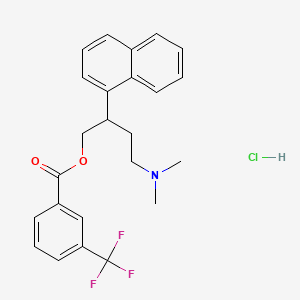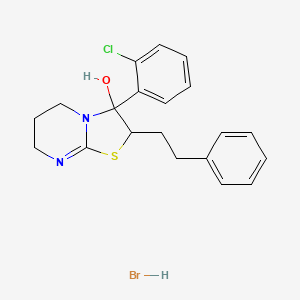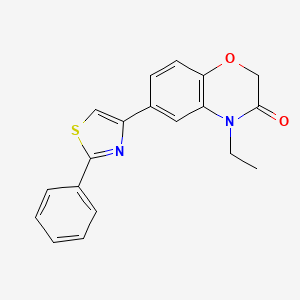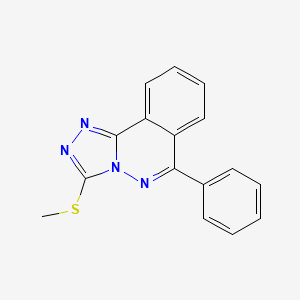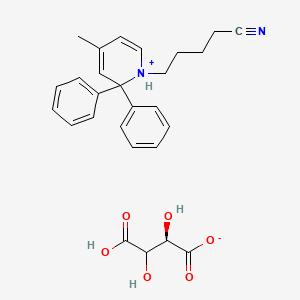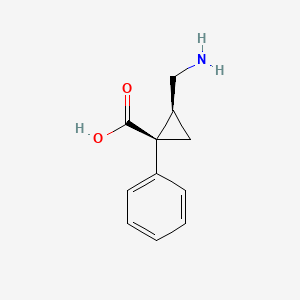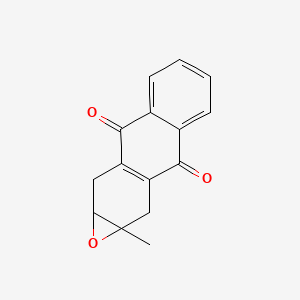
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an epoxide ring and a quinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Quinone Formation: The quinone moiety is introduced through oxidation reactions, often using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
Scientific Research Applications
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in anticancer and antimicrobial research.
Materials Science: Its properties are explored for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione involves its interaction with various molecular targets:
Epoxide Ring: The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Quinone Moiety: The quinone moiety can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxynaphthalene-9,10-dione: Similar structure but with a naphthalene core.
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyphenanthrene-9,10-dione: Similar structure but with a phenanthrene core.
Uniqueness
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione is unique due to its combination of an epoxide ring and a quinone moiety within an anthracene framework
Properties
CAS No. |
71173-53-0 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
12-methyl-13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),3,5,7-tetraene-2,9-dione |
InChI |
InChI=1S/C15H12O3/c1-15-7-11-10(6-12(15)18-15)13(16)8-4-2-3-5-9(8)14(11)17/h2-5,12H,6-7H2,1H3 |
InChI Key |
GRJFXDOULGUCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3=C(CC1O2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




